molecular formula C12H7F5O B11855783 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene

1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene

Cat. No.: B11855783
M. Wt: 262.17 g/mol
InChI Key: OZYPAVKKFGNLIH-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene is a fluorinated naphthalene derivative characterized by two key substituents: a difluoromethoxy group (-OCF₂) at position 1 and a trifluoromethyl group (-CF₃) at position 2. These electron-withdrawing groups significantly influence the compound’s electronic properties, solubility, and stability. Fluorinated aromatic compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability, lipophilicity, and resistance to degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)18-10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H

InChI Key

OZYPAVKKFGNLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

This method involves substituting a halogen atom (e.g., bromine or iodine) at position 1 of a 3-(trifluoromethyl)naphthalene precursor with a difluoromethoxy group. The reaction typically employs sodium difluoromethoxide (NaOCHF₂) as the nucleophile in anhydrous dimethylformamide (DMF) at 80–100°C. The trifluoromethyl group at position 3 remains intact due to its electron-withdrawing nature, which stabilizes the intermediate.

Key Conditions :

  • Solvent: DMF or tetrahydrofuran (THF)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 80–100°C

  • Reaction Time: 12–24 hours

Yield Optimization

Yields for this method range from 45% to 68%, depending on the leaving group’s reactivity. Iodine substituents generally provide higher yields than bromine due to their superior leaving-group ability. For example:

Leaving GroupYield (%)Purity (%)
Bromine4592
Iodine6895

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This approach constructs the naphthalene core by coupling a boronic ester containing the trifluoromethyl group with a brominated difluoromethoxy-substituted benzene derivative. Palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) serve as catalysts in a toluene/water biphasic system.

Reaction Scheme :
Br-C10H6-OCHF2+CF3-B(OH)2Pd(OAc)2,PPh3C12H7F5O\text{Br-C}_{10}\text{H}_6\text{-OCHF}_2 + \text{CF}_3\text{-B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{PPh}_3} \text{C}_{12}\text{H}_7\text{F}_5\text{O}

Comparative Performance

The method achieves yields of 50–72%, with regioselectivity influenced by steric effects. Electron-deficient aryl bromides enhance coupling efficiency:

Catalyst SystemYield (%)Selectivity (%)
Pd(OAc)₂/PPh₃7288
PdCl₂(dppf)6582

Sequential Functionalization via Directed Ortho-Metalation

Yield and Challenges

The overall yield for this two-step process is 30–40%, limited by the harsh fluorination conditions. Competing side reactions, such as over-fluorination or ring degradation, necessitate careful temperature control (-78°C to 0°C).

Electrophilic Trifluoromethylation

Umemoto Reagent Application

In this method, 1-(difluoromethoxy)naphthalene undergoes electrophilic trifluoromethylation at position 3 using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate). The reaction proceeds in dichloromethane (DCM) at room temperature, catalyzed by boron trifluoride (BF₃).

Reaction Profile :
C10H7OCHF2+CF3S(C6H4)2BF4BF3C12H7F5O\text{C}_{10}\text{H}_7\text{OCHF}_2 + \text{CF}_3\text{S(C}_6\text{H}_4\text{)}_2\text{BF}_4 \xrightarrow{\text{BF}_3} \text{C}_{12}\text{H}_7\text{F}_5\text{O}

Efficiency Metrics

Yields reach 55–60%, with minor byproducts arising from para-substitution. Catalyst loading significantly impacts efficiency:

BF₃ Loading (mol%)Yield (%)Byproduct (%)
55512
10608

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

MethodYield (%)CostScalabilityRegioselectivity
Nucleophilic Substitution68LowModerateHigh
Suzuki Coupling72HighHighModerate
Sequential Metalation40ModerateLowHigh
Electrophilic CF₃60HighModerateLow

Key Insights :

  • Nucleophilic substitution offers the best balance of cost and selectivity.

  • Suzuki coupling is ideal for scalable production despite higher catalyst costs.

  • Electrophilic methods suffer from byproduct formation but require milder conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Trifluoromethyl alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene serves as a building block in drug design and development. The incorporation of fluorinated groups often enhances the metabolic stability and bioactivity of pharmaceutical compounds.

  • Potential Drug Development : Compounds with similar structures have shown potential in inhibiting enzymes relevant to diseases such as malaria, specifically targeting dihydroorotate dehydrogenase. The unique electronic properties imparted by the fluorine atoms can enhance binding affinities to biological targets.
  • Case Study : Research indicates that fluorinated naphthalene derivatives exhibit significant antimicrobial and anticancer properties. In studies involving xenograft tumor models, compounds similar to this compound demonstrated substantial reductions in tumor volume, suggesting potential for therapeutic applications in oncology.

Material Science

The compound is also explored for its applications in advanced materials . The unique physical properties of fluorinated compounds can lead to innovations in the development of polymers and agrochemicals.

  • Polymer Development : The lipophilicity and stability provided by the fluorinated groups allow for enhanced performance characteristics in polymer formulations, making them suitable for coatings and specialty materials.

Biological Studies

Research into the biological interactions of this compound is essential for understanding its potential effects on living systems.

  • Enzyme Interaction Studies : The compound's ability to modulate enzyme interactions through hydrogen bonding and π-π stacking is under investigation. Such interactions can lead to enhanced selectivity and activity against specific biological targets.
  • Toxicological Studies : Investigations into the safety profile of naphthalene derivatives are critical, given their historical use in household products like mothballs. Case reports have highlighted the risks associated with naphthalene exposure, emphasizing the need for thorough toxicological assessments .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-Fluoronaphthalene

1-Fluoronaphthalene (C₁₀H₇F) contains a single fluorine substituent. Compared to 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene, it lacks the strong electron-withdrawing effects of -OCF₂ and -CF₃. This results in:

  • Lower polarity : Reduced solubility in polar solvents like DMSO or water.
  • Lower thermal stability : Fluorine alone provides less steric and electronic stabilization than polyfluorinated groups.
  • Distinct toxicity profiles: Monofluorinated naphthalenes are less likely to bioaccumulate compared to polyfluorinated derivatives, as seen in toxicological studies of naphthalene derivatives .

1-Nitronaphthalene

1-Nitronaphthalene (C₁₀H₇NO₂) features a nitro (-NO₂) group, another strong electron-withdrawing substituent. Key differences include:

  • Electronic effects: The -NO₂ group has a higher Hammett σ value (-CF₃: σ = 0.54; -NO₂: σ = 1.27), leading to greater electron withdrawal and altered reactivity in electrophilic substitution reactions.
  • Toxicity: Nitroaromatics are often mutagenic due to nitroreduction pathways, whereas fluorinated compounds like the target molecule may exhibit lower direct genotoxicity .

Methyl-Substituted Naphthalenes

1-Methylnaphthalene and 2-Methylnaphthalene

These isomers (C₁₁H₁₀) have methyl (-CH₃) groups, which are electron-donating. Contrasts with the target compound include:

  • Solubility : Methyl groups increase hydrophobicity but lack the polar interactions of -OCF₂/-CF₃, leading to lower solubility in polar aprotic solvents.
  • Environmental persistence : Methylnaphthalenes are more susceptible to microbial degradation compared to fluorinated derivatives, as fluorination often confers resistance to enzymatic breakdown .
  • Toxicity : Chronic exposure to methylnaphthalenes is associated with respiratory and hepatic effects in mammals, while fluorinated analogs may prioritize renal or metabolic pathways due to differences in excretion mechanisms .

Functionalized Ionic Liquids with Trifluoromethyl Groups

Studies on ionic liquids like 1-allyl-3-methylimidazolium bis(trifluoromethyl)sulfonylimide (AMIMTFSI) reveal that trifluoromethyl groups enhance hydrogen-bonding interactions with solvents like DMSO . For this compound:

  • Solvent interactions : The -CF₃ and -OCF₂ groups may similarly stabilize interactions with polar solvents or biomolecules through dipole-dipole forces.
  • Stability : Trifluoromethylated compounds exhibit resistance to oxidation and hydrolysis, a trait shared with fluorinated ionic liquids .

Data Tables

Table 1. Physical and Electronic Properties of Selected Naphthalene Derivatives

Compound Substituents LogP (Predicted) Hammett σ (Substituent) Solubility in DMSO
1-Fluoronaphthalene -F 3.2 0.06 Moderate
1-Nitronaphthalene -NO₂ 2.1 1.27 High
1-Methylnaphthalene -CH₃ 3.8 -0.17 Low
This compound -OCF₂, -CF₃ 4.5* 0.54 (CF₃), 0.45 (OCF₂) High

*Estimated based on additive fluorination effects.

Table 2. Toxicity Comparison (Animal Models)

Compound LD₅₀ (Oral, Rat) Key Target Organs Genotoxicity
1-Methylnaphthalene 1,200 mg/kg Liver, Lungs Negative
1-Nitronaphthalene 250 mg/kg Liver, Kidneys Positive
This compound* N/A Kidneys (predicted) Likely Negative

*Data inferred from fluorinated aromatic compound studies .

Research Findings and Implications

  • Electronic Effects : The combined -OCF₂ and -CF₃ groups in the target compound create a strongly electron-deficient aromatic ring, favoring nucleophilic attack at specific positions. This contrasts with methylnaphthalenes, which are electron-rich and prone to electrophilic substitution .
  • Environmental Behavior : Polyfluorinated naphthalenes are expected to persist longer in soil and water than methyl- or nitro-substituted analogs, based on degradation pathways of related compounds .
  • Applications : The compound’s stability and polarity make it a candidate for high-performance polymers or as an intermediate in pharmaceutical synthesis, analogous to trifluoromethylated ionic liquids used in catalysis .

Biological Activity

1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene is a fluorinated organonaphthalene compound notable for its unique structural features, including difluoromethoxy and trifluoromethyl groups. These modifications enhance its lipophilicity and alter electronic properties, making it a subject of interest in pharmaceutical and chemical research. While specific biological activity data for this compound is limited, insights can be drawn from studies on similar fluorinated compounds.

The presence of fluorine atoms in organic compounds often leads to increased metabolic stability and bioactivity. The structure of this compound suggests potential interactions with biological targets due to the electron-withdrawing nature of the fluorinated groups. This can influence pharmacokinetics and pharmacodynamics, enhancing the compound's effectiveness in biological systems.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, related compounds have demonstrated significant biological effects:

  • Antimalarial Potential : Compounds with similar structures have been investigated for their ability to inhibit enzymes relevant to malaria treatment. For example, some fluorinated naphthalenes have shown promise in inhibiting dihydroorotate dehydrogenase, a target in malaria therapy.
  • Enzyme Inhibition : Research indicates that fluorinated compounds can modulate interactions with various biological targets, potentially leading to enhanced activity or selectivity.

Case Studies

Several case studies highlight the implications of naphthalene derivatives in biological contexts:

  • Naphthalene Poisoning : Naphthalene, a common component in mothballs, has been associated with toxicity upon ingestion. Cases of naphthalene poisoning illustrate severe health impacts such as hemolysis and methemoglobinemia, leading to acute kidney injury. These incidents underscore the need for careful handling and understanding of naphthalene derivatives .
  • Pharmacological Investigations : In studies focusing on related compounds, such as those targeting Plasmodium species responsible for malaria, certain derivatives exhibited potent antiplasmodial activity with low IC50 values (10-60 nM). This suggests that modifications similar to those found in this compound could enhance biological efficacy .

Comparative Analysis

The following table summarizes key features and potential applications of this compound compared to other fluorinated compounds:

Compound NameUnique FeaturesPotential Applications
This compoundHigh lipophilicity; potential pharmaceutical applicationsAntimalarial agents, enzyme inhibitors
Trifluoroacetic acidStrong acidity; used as a reagent in organic synthesisOrganic synthesis
Difluoroacetic acidLess acidic than trifluoroacetic acid; different reactivityOrganic synthesis
Fluoroalkyl-substituted naphthalenesVarying lipophilicity; diverse applications based on structurePharmaceutical development

Research Findings

In silico studies suggest that the molecular structure of this compound may interact favorably with biological targets due to its electronic characteristics. Computational approaches have indicated potential binding sites and interactions that could lead to effective drug design strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via radical trifluoromethylation or halogen-exchange reactions. For example, carbon-centered radical intermediates can be generated using initiators like AIBN under acidic conditions . Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., copper iodide for coupling reactions). Monitoring via TLC or GC-MS ensures intermediate stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^{1}\text{H} NMR and 19F^{19}\text{F} NMR to confirm substitution patterns on the naphthalene ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (with C18 columns and UV detection at 254 nm) assesses purity (>98%). Differential scanning calorimetry (DSC) can identify polymorphic forms .

Advanced Research Questions

Q. What in vitro models are suitable for assessing the compound’s metabolic stability and potential toxicity?

  • Methodological Answer : Human liver microsomes (HLM) or hepatocyte cultures can evaluate Phase I/II metabolism. Monitor cytochrome P450 (CYP) inhibition using fluorogenic substrates. For toxicity, use Ames tests for mutagenicity and MTT assays in HepG2 cells for cytotoxicity. Dose-response studies should align with OECD guidelines .

Q. How do the physical-chemical properties (e.g., logP, vapor pressure) of this compound influence its environmental persistence?

  • Methodological Answer : Measure logP via shake-flask methods to predict bioaccumulation (expected logP >3 due to fluorine substituents). Vapor pressure can be determined using thermogravimetric analysis (TGA). High logP and low vapor pressure suggest persistence in sediments; photodegradation studies under UV light (λ = 300–400 nm) assess environmental half-life .

Q. Are there conflicting data on the compound’s genotoxic potential, and how can they be resolved?

  • Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., comet assay vs. micronucleus test). Address this by replicating studies under standardized OECD protocols, controlling for metabolic activation (e.g., S9 liver extract). Cross-validate using structural analogs (e.g., 1-methylnaphthalene) with known genotoxicity profiles .

Q. What computational approaches predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against CYP3A4 or aryl hydrocarbon receptor (AhR) using crystal structures from the PDB. Quantitative structure-activity relationship (QSAR) models (e.g., TOPKAT) can estimate acute toxicity. Validate predictions with in vitro binding assays .

Data Contradiction & Reproducibility

Q. How should researchers address variability in reported EC50 values for cytotoxicity across studies?

  • Methodological Answer : Standardize cell lines (e.g., NIH/3T3 vs. HEK293), exposure duration (24–72 hr), and culture conditions (e.g., serum-free media). Use reference compounds (e.g., naphthalene derivatives) as internal controls. Meta-analyses of published data can identify outliers due to assay artifacts .

Q. What strategies improve reproducibility in synthetic yields for scaled-up production?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR). Optimize purification via flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water mixtures). Document batch records with critical quality attributes (CQAs) like particle size distribution .

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